
3-Methyl-5-(thiophen-2-yl)pentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(thiophen-2-yl)pentan-2-ol is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(thiophen-2-yl)pentan-2-ol can be achieved through several methods. One common approach involves the condensation of α-campholenaldehyde with methyl ethyl ketone, followed by selective hydrogenation of the resulting unsaturated ketone . This method ensures the formation of the desired compound with high specificity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(thiophen-2-yl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The thiophene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-Methyl-5-(thiophen-2-yl)pentan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.
Mechanism of Action
The mechanism by which 3-Methyl-5-(thiophen-2-yl)pentan-2-ol exerts its effects involves interactions with molecular targets and pathways. For instance, compounds with thiophene rings have been shown to interact with various receptors and enzymes, influencing biological processes such as cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A five-membered ring containing one sulfur atom, similar to the core structure of 3-Methyl-5-(thiophen-2-yl)pentan-2-ol.
2-Thiophenecarboxaldehyde: A derivative of thiophene with an aldehyde functional group.
Thiophene-2-boronic acid pinacol ester: Another thiophene derivative with boronic acid functionality.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a thiophene ring and a pentanol moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H16OS |
|---|---|
Molecular Weight |
184.30 g/mol |
IUPAC Name |
3-methyl-5-thiophen-2-ylpentan-2-ol |
InChI |
InChI=1S/C10H16OS/c1-8(9(2)11)5-6-10-4-3-7-12-10/h3-4,7-9,11H,5-6H2,1-2H3 |
InChI Key |
KATBVONXCYXBBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CS1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


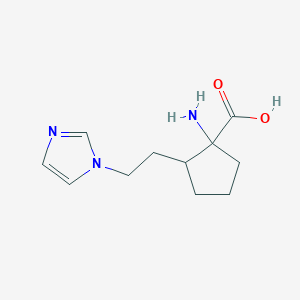

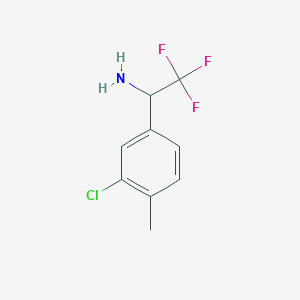
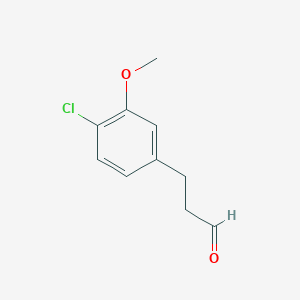
![3-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13573425.png)
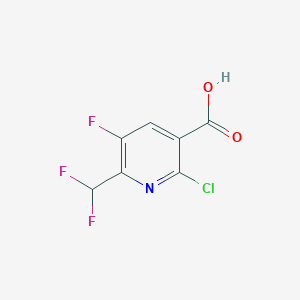
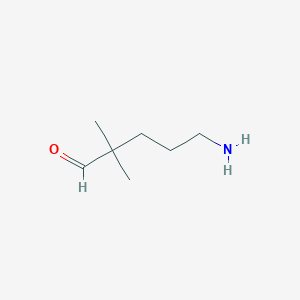


phenyl]formamido})methyl}benzamide](/img/structure/B13573461.png)
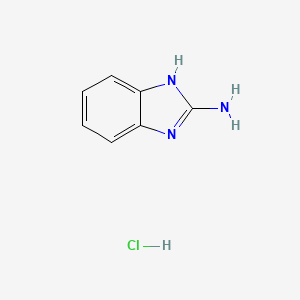
![4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13573464.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13573473.png)

